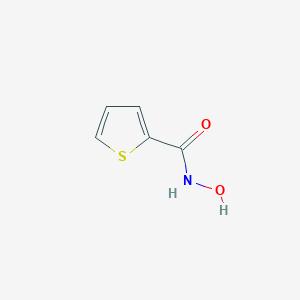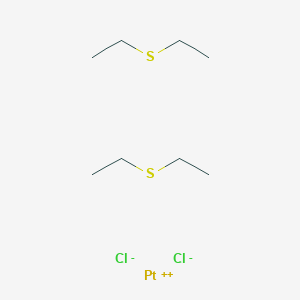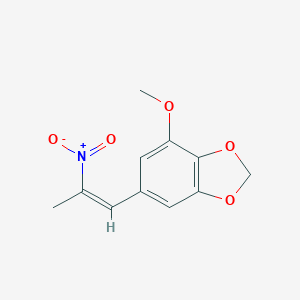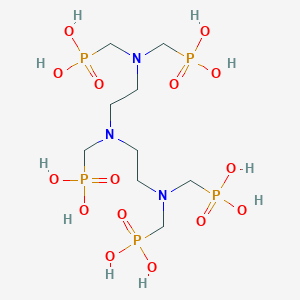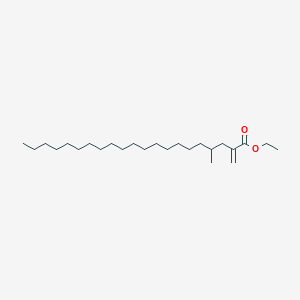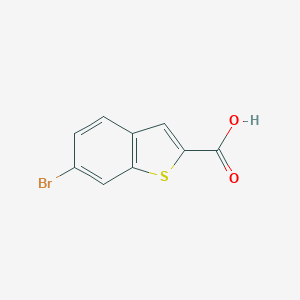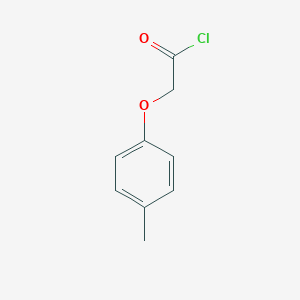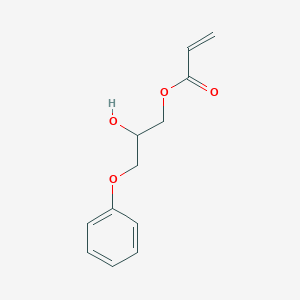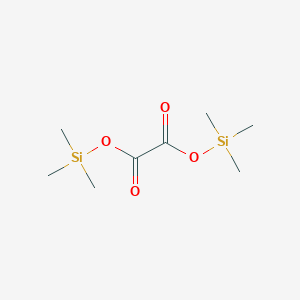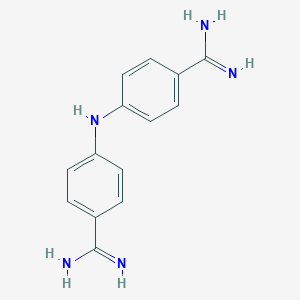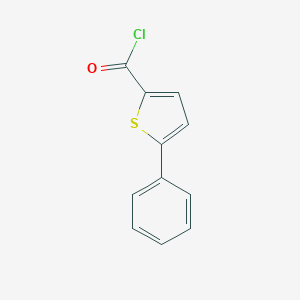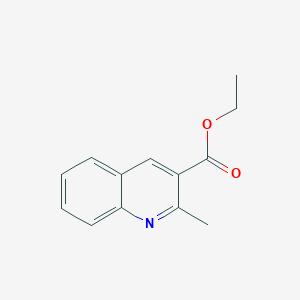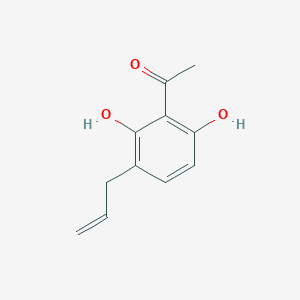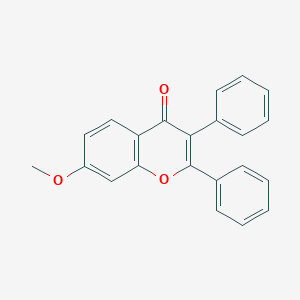
7-Methoxy-2,3-diphenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2,3-diphenyl-4H-chromen-4-one, also known as apigenin, is a flavone compound found in various plants, including parsley, chamomile, and celery. Apigenin has been the subject of numerous studies due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
Apigenin exerts its effects through various mechanisms, including the modulation of specific signaling pathways and the regulation of gene expression. For example, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to inhibit the activity of specific enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
Apigenin has been shown to have various biochemical and physiological effects, including the regulation of cellular signaling pathways, the modulation of gene expression, and the inhibition of specific enzymes involved in inflammation and oxidative stress. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Apigenin has several advantages for laboratory experiments, including its availability and relative low cost compared to other compounds. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have low toxicity and is generally well-tolerated. However, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one may have limitations in terms of its bioavailability and solubility, which may impact its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 7-Methoxy-2,3-diphenyl-4H-chromen-4-one, including further investigation into its potential therapeutic properties, such as its anticancer and anti-inflammatory effects. Additionally, future research may focus on the development of novel delivery methods to improve the bioavailability and efficacy of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one in clinical settings. Finally, further studies may be needed to elucidate the mechanisms underlying 7-Methoxy-2,3-diphenyl-4H-chromen-4-one's effects and to identify potential drug targets for the development of new therapies.
Synthesemethoden
Apigenin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of specific reagents and catalysts to produce 7-Methoxy-2,3-diphenyl-4H-chromen-4-one in a laboratory setting. Alternatively, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one can be extracted from natural sources using techniques such as solvent extraction and chromatography.
Wissenschaftliche Forschungsanwendungen
Apigenin has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that 7-Methoxy-2,3-diphenyl-4H-chromen-4-one exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Eigenschaften
CAS-Nummer |
18720-69-9 |
|---|---|
Produktname |
7-Methoxy-2,3-diphenyl-4H-chromen-4-one |
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
7-methoxy-2,3-diphenylchromen-4-one |
InChI |
InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)25-22(16-10-6-3-7-11-16)20(21(18)23)15-8-4-2-5-9-15/h2-14H,1H3 |
InChI-Schlüssel |
CMRMYHCOFLROJI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



